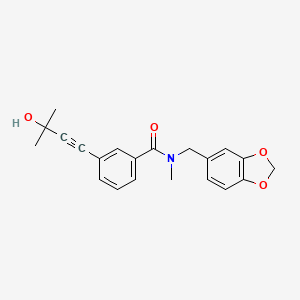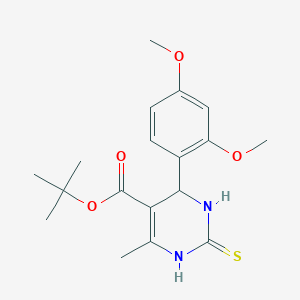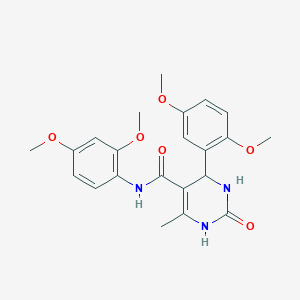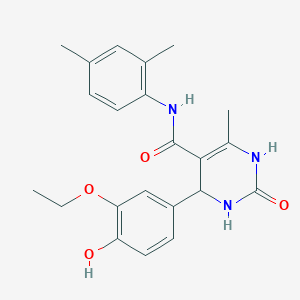![molecular formula C21H21ClN2O3 B3961767 3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3961767.png)
3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one
Overview
Description
3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinase (PI3K) that has been widely used in scientific research. PI3K is a key enzyme in the signaling pathway that regulates cell growth, proliferation, and survival, and its dysregulation has been implicated in many diseases, including cancer, diabetes, and cardiovascular disease.
Mechanism of Action
3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors, including Akt and mTOR, which regulate cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PI3K signaling, and to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to improve insulin sensitivity in preclinical models of diabetes, and to reduce inflammation and atherosclerosis in preclinical models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one is a widely used tool compound in scientific research due to its high potency and specificity for PI3K inhibition. However, it has some limitations, including its potential off-target effects and its relatively short half-life in vivo. Researchers must carefully design experiments to control for these limitations and to ensure the specificity of this compound's effects.
Future Directions
There are many potential future directions for research on 3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one and PI3K signaling. One promising area is the development of more potent and specific PI3K inhibitors for use in cancer therapy. Another area is the study of the role of PI3K signaling in aging and age-related diseases, such as Alzheimer's disease. Finally, the development of new methods for delivering this compound and other PI3K inhibitors to specific tissues and cells could further enhance their therapeutic potential.
Scientific Research Applications
3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one has been widely used in scientific research to study the role of PI3K signaling in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. This compound has also been used to study the role of PI3K signaling in insulin signaling, inflammation, and cardiovascular disease.
properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)12-16-19(25)7-6-15-20(26)17(13-27-21(15)16)14-4-2-3-5-18(14)22/h2-7,13,25H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOAVVNXQIMAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-tert-butyl-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3961686.png)



![6-ethyl-10-hydroxy-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3961718.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961719.png)

![2-{[3-cyano-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3961740.png)

![6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3961750.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3961757.png)
![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961760.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol](/img/structure/B3961778.png)
